molecular formula C12H4Cl6 B1345199 2,3,4,4',5,6-Hexachlorobiphenyl CAS No. 41411-63-6

2,3,4,4',5,6-Hexachlorobiphenyl

Cat. No.: B1345199
CAS No.: 41411-63-6
M. Wt: 360.9 g/mol
InChI Key: BTOCFTAWZMMTNB-UHFFFAOYSA-N
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Description

2,3,4,4’,5,6-Hexachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects. PCBs do not break down readily and are still found in the environment .

Biochemical Analysis

Biochemical Properties

2,3,4,4’,5,6-Hexachlorobiphenyl plays a significant role in biochemical reactions primarily due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are involved in the oxidative metabolism of xenobiotics . These interactions often result in the formation of reactive metabolites that can bind to cellular macromolecules, leading to toxic effects. Additionally, 2,3,4,4’,5,6-Hexachlorobiphenyl can induce the expression of certain enzymes through the activation of the aryl hydrocarbon receptor (AhR) pathway .

Cellular Effects

2,3,4,4’,5,6-Hexachlorobiphenyl has been shown to affect various cell types and cellular processes. It can disrupt cell signaling pathways, particularly those involving the AhR, leading to altered gene expression and cellular metabolism . This compound has been associated with oxidative stress, inflammation, and apoptosis in different cell types. For instance, in hepatocytes, 2,3,4,4’,5,6-Hexachlorobiphenyl can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and cell damage .

Molecular Mechanism

The molecular mechanism of action of 2,3,4,4’,5,6-Hexachlorobiphenyl involves its binding to the AhR, which translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation . Additionally, 2,3,4,4’,5,6-Hexachlorobiphenyl can inhibit or activate various enzymes, such as CYP1A1 and CYP1A2, affecting their metabolic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,4’,5,6-Hexachlorobiphenyl can change over time due to its stability and degradation properties. This compound is known for its persistence, with a long half-life in biological systems . Over time, it can accumulate in tissues, leading to chronic exposure effects such as endocrine disruption and carcinogenesis . Long-term studies have shown that 2,3,4,4’,5,6-Hexachlorobiphenyl can cause sustained oxidative stress and inflammation in various tissues .

Dosage Effects in Animal Models

The effects of 2,3,4,4’,5,6-Hexachlorobiphenyl in animal models vary with different dosages. At low doses, it can induce mild oxidative stress and enzyme induction, while at higher doses, it can cause severe toxicity, including liver damage, immunosuppression, and reproductive toxicity . Threshold effects have been observed, where certain doses lead to significant changes in gene expression and metabolic pathways .

Metabolic Pathways

2,3,4,4’,5,6-Hexachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of 2,3,4,4’,5,6-Hexachlorobiphenyl, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound can also affect metabolic flux by altering the expression of genes involved in lipid metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, 2,3,4,4’,5,6-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its distribution to various tissues . The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . This accumulation can lead to prolonged biological effects and potential toxicity .

Subcellular Localization

The subcellular localization of 2,3,4,4’,5,6-Hexachlorobiphenyl is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also localize to the nucleus upon binding to the AhR, influencing gene expression . Additionally, 2,3,4,4’,5,6-Hexachlorobiphenyl can be found in mitochondria, where it may induce mitochondrial dysfunction and contribute to oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,4’,5,6-Hexachlorobiphenyl can be synthesized using various methods. One common method involves the Ullmann reaction, where the compound is synthesized over copper powder at 230°C .

Industrial Production Methods

In industrial settings, PCBs were produced from 1929 until their manufacture was banned in 1979. Techniques such as Soxhlet extraction, sonication, and microwave extraction are used for the extraction of PCBs from soil prior to their analytical determination .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4’,5,6-Hexachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper powder for the Ullmann reaction and various oxidizing agents for the formation of dibenzofurans .

Major Products Formed

The major products formed from these reactions include polychlorinated dibenzofurans, which are known for their toxicological properties .

Scientific Research Applications

2,3,4,4’,5,6-Hexachlorobiphenyl has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4’,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its ability to form toxic polychlorinated dibenzofurans upon oxidation is a notable characteristic .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-1-5(2-4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOCFTAWZMMTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074150
Record name 2,3,4,4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41411-63-6
Record name PCB 166
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41411-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,4',5,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4',5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00865O20QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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